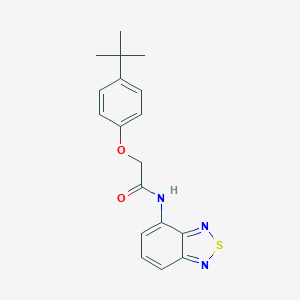![molecular formula C25H25N5O2S B316968 N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316968.png)
N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with a unique structure that includes a benzotriazole moiety, a methoxyphenyl group, and a carbamothioyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzotriazole core.
Formation of the Carbamothioyl Linkage: The carbamothioyl linkage is formed by reacting the intermediate with thiocarbamoyl chloride under basic conditions.
Final Coupling with Benzamide: The final step involves coupling the intermediate with 4-(propan-2-yl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
科学的研究の応用
N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence enzymatic activities. The methoxyphenyl group can participate in hydrophobic interactions, while the carbamothioyl linkage can form hydrogen bonds with biological macromolecules. These interactions collectively contribute to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide
- N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N’-(2,5-dichlorobenzoyl)thiourea
Uniqueness
N-(4-isopropylbenzoyl)-N'-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C25H25N5O2S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H25N5O2S/c1-15(2)17-5-7-18(8-6-17)24(31)27-25(33)26-21-14-23-22(13-16(21)3)28-30(29-23)19-9-11-20(32-4)12-10-19/h5-15H,1-4H3,(H2,26,27,31,33) |
InChIキー |
HAVMWWMDTAQTCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-bromo-5-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}methanol](/img/structure/B316885.png)
![N-[4-[1-(4-cyanobutyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B316887.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-fluorobenzamide](/img/structure/B316888.png)

![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B316892.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B316893.png)
![2-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione](/img/structure/B316896.png)
![4-[[(Z)-(1-benzyl-5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B316900.png)
![N-{4-[4-(3-chloro-4-methoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B316902.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B316904.png)
![N-(4-{4-[(5-bromo-2-thienyl)methylene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B316905.png)
![2-(3-chloro-2-methylphenyl)-4-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B316906.png)
![4-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B316907.png)
![2-(4-bromophenyl)-4-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B316909.png)
